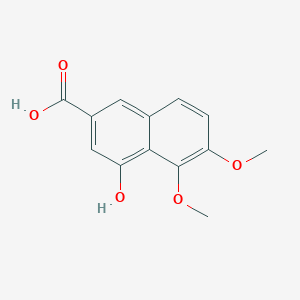
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- is an organic compound with the molecular formula C13H12O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of carboxylic acid, hydroxyl, and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functional Group Introduction: The hydroxyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid catalyst, while hydroxylation can be performed using a hydroxylating agent such as hydrogen peroxide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学研究应用
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate pathways related to cell signaling, apoptosis, and gene expression.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups, making it less reactive.
4-Hydroxy-2-naphthoic acid: Contains a hydroxyl group but lacks the methoxy groups.
5,6-Dimethoxy-2-naphthoic acid: Contains methoxy groups but lacks the hydroxyl group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy- is unique due to the combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
生物活性
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid (often referred to as HDMNA) is a compound belonging to the naphthalene family, characterized by its hydroxyl and methoxy substituents. This compound has garnered interest in various fields of biomedical research due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of HDMNA is C12H12O5, with a molecular weight of approximately 236.22 g/mol. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly influences its chemical reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that HDMNA exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 10 | 50 |
Anticancer Activity
HDMNA has shown promising results in anticancer studies. In vitro assays indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
Case Study: Anticancer Efficacy
A study evaluated the effects of HDMNA on MCF-7 cells. The results showed a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment, with an IC₅₀ value calculated at approximately 30 µM.
Antioxidant Activity
HDMNA also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively, contributing to its protective effects against cellular damage.
Mechanism of Action
The antioxidant activity is primarily attributed to the hydroxyl group on the naphthalene ring, which donates electrons to neutralize free radicals. This property is vital in preventing oxidative stress-related diseases.
Summary of Key Studies
- Antimicrobial Efficacy : A comparative study demonstrated that HDMNA had a higher antimicrobial activity than standard antibiotics against certain strains.
- Anticancer Mechanism : Research indicated that HDMNA's ability to induce apoptosis was linked to increased reactive oxygen species (ROS) production within cancer cells.
- Oxidative Stress Reduction : In vivo studies showed that HDMNA supplementation reduced markers of oxidative stress in animal models subjected to chemically induced oxidative damage.
属性
分子式 |
C13H12O5 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-17-10-4-3-7-5-8(13(15)16)6-9(14)11(7)12(10)18-2/h3-6,14H,1-2H3,(H,15,16) |
InChI 键 |
JUYSVOCIBUIXMJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C(C=C2C=C1)C(=O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















